ThailandolideB
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Overview
Description
Thailandolide B is a naturally occurring compound isolated from the Penicillium species It is known for its unique chemical structure and potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: Thailandolide B can be synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the use of organic solvents such as ethanol, methanol, or dimethyl sulfoxide (DMSO) to dissolve the compound. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of Thailandolide B involves the cultivation of Penicillium species under specific conditions to maximize yield. The compound is then extracted and purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity level of over 95% .
Chemical Reactions Analysis
Types of Reactions: Thailandolide B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH levels to ensure optimal results .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds.
Scientific Research Applications
Thailandolide B has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model molecule for studying various chemical reactions and mechanisms.
Biology: Thailandolide B’s insecticidal properties make it a valuable tool for studying insect physiology and developing new pest control methods.
Medicine: Research is ongoing to explore the potential therapeutic applications of Thailandolide B, particularly in the treatment of diseases caused by insect-borne pathogens.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and industrial processes .
Mechanism of Action
Thailandolide B can be compared with other similar compounds, such as chrodrimanin B, which is also an insecticidal compound. While both compounds share some structural similarities, Thailandolide B has unique features that distinguish it from its counterparts. For example, Thailandolide B’s specific stereochemistry and functional groups contribute to its distinct biological activity .
Comparison with Similar Compounds
- Chrodrimanin B
- Thalidomide
- Lenalidomide
- Pomalidomide
Properties
IUPAC Name |
(10,15-dihydroxy-6,14,18,18,22-pentamethyl-8,19-dioxo-7,13-dioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-3(12),4(9),10-trien-5-yl) acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34O8/c1-12-23(34-13(2)28)21-14-9-18-26(5)8-7-19(30)25(3,4)17(26)11-20(31)27(18,6)35-16(14)10-15(29)22(21)24(32)33-12/h10,12,17-18,20,23,29,31H,7-9,11H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVYOHUPTWNRJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2=C(C(=CC3=C2CC4C5(CCC(=O)C(C5CC(C4(O3)C)O)(C)C)C)O)C(=O)O1)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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